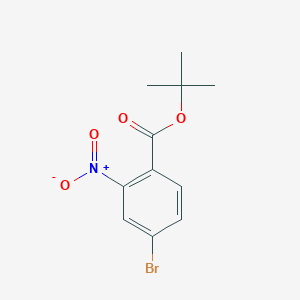

tert-Butyl 4-bromo-2-nitrobenzoate

Description

BenchChem offers high-quality tert-Butyl 4-bromo-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-bromo-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHGCOHRFRRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649985 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890315-72-7 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes relevant spectral data and safety information. The guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work.

Introduction

tert-Butyl 4-bromo-2-nitrobenzoate (CAS Number: 890315-72-7) is a substituted aromatic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and a nitro group, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 890315-72-7 | [1][3][4] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [3][4] |

| Molecular Weight | 302.12 g/mol | [3][4] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis

The primary synthetic route to tert-butyl 4-bromo-2-nitrobenzoate involves the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source, such as 2-bromo-2-methylpropane.[2][3]

General Reaction Scheme

Caption: General synthesis of tert-Butyl 4-bromo-2-nitrobenzoate.

Detailed Experimental Protocol

While a specific, detailed experimental protocol for the synthesis of tert-butyl 4-bromo-2-nitrobenzoate is not widely published, a general procedure can be adapted from the synthesis of similar esters. The following is a representative protocol based on the esterification of a carboxylic acid with an alkyl halide.

Materials:

-

4-Bromo-2-nitrobenzoic acid (1.0 eq)

-

2-Bromo-2-methylpropane (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 4-bromo-2-nitrobenzoic acid in DMF, add potassium carbonate.

-

Add 2-bromo-2-methylpropane to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl 4-bromo-2-nitrobenzoate.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the tert-butyl group. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region (typically δ 1.5-1.6 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons, the ester carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro substituents.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

NO₂ stretch (asymmetric and symmetric): ~1530 cm⁻¹ and ~1350 cm⁻¹

-

C-O stretch (ester): ~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.

Applications in Drug Development

tert-Butyl 4-bromo-2-nitrobenzoate is a key intermediate in the synthesis of more complex molecules with potential biological activity.[2] A primary application is its use in the preparation of 2-amino-4-bromobenzoate derivatives.[2] This transformation is typically achieved through the reduction of the nitro group to an amine. These amino-bromo-benzoate scaffolds are versatile precursors for the synthesis of various heterocyclic compounds and other complex organic molecules that are of interest in drug discovery programs.

Caption: Synthetic utility in drug development.

Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl 4-bromo-2-nitrobenzoate is not widely available, information from structurally related compounds suggests that it should be handled with care. Similar brominated and nitrated aromatic compounds are often classified as irritants to the skin, eyes, and respiratory system.[5] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the supplier's SDS.

Conclusion

tert-Butyl 4-bromo-2-nitrobenzoate is a valuable synthetic intermediate with significant potential in the field of pharmaceutical research and development. This technical guide has provided a consolidated resource of its known properties, a representative synthetic protocol, and its applications. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.

References

- 1. Page loading... [guidechem.com]

- 2. tert-Butyl 4-bromo-2-nitrobenzoate | 890315-72-7 [chemicalbook.com]

- 3. tert-Butyl 4-bromo-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. tert-Butyl 4-bromo-2-nitrobenzoate – Biotuva Life Sciences [biotuva.com]

- 5. 2-Bromo-1-tert-butyl-4-nitrobenzene | C10H12BrNO2 | CID 238587 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl 4-bromo-2-nitrobenzoate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl 4-bromo-2-nitrobenzoate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

tert-Butyl 4-bromo-2-nitrobenzoate is an aromatic carboxylic acid ester. The molecule consists of a benzene ring substituted with a bromo group at position 4, a nitro group at position 2, and a tert-butyl ester group at position 1.

-

IUPAC Name: tert-butyl 4-bromo-2-nitrobenzoate

-

Chemical Formula: C₁₁H₁₂BrNO₄

-

Canonical SMILES: CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)--INVALID-LINK--[O-]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tert-butyl 4-bromo-2-nitrobenzoate is presented in the table below. It should be noted that while some physical properties are readily available, experimental spectroscopic data such as specific NMR chemical shifts are not widely reported in publicly available literature.

| Property | Value | Source |

| Molecular Weight | 302.12 g/mol | [1] |

| CAS Number | 890315-72-7 | [1] |

| Appearance | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| Density | Not specified in literature | N/A |

| Purity | Typically available at ≥95% | [2] |

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

The primary route for the synthesis of tert-butyl 4-bromo-2-nitrobenzoate is the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source.[1] A common method involves the reaction with tert-butanol under acidic conditions.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of tert-butyl esters from carboxylic acids and tert-butanol, which can be adapted for the synthesis of tert-butyl 4-bromo-2-nitrobenzoate.

Materials:

-

4-bromo-2-nitrobenzoic acid

-

tert-Butanol (excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a round-bottom flask, add 4-bromo-2-nitrobenzoic acid, an excess of tert-butanol, and a suitable organic solvent such as dichloromethane.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude tert-butyl 4-bromo-2-nitrobenzoate can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

The synthesis of tert-butyl 4-bromo-2-nitrobenzoate follows a straightforward esterification pathway. The logical workflow for this process is depicted below.

Caption: Synthesis workflow for tert-Butyl 4-bromo-2-nitrobenzoate.

Signaling Pathways and Further Applications

tert-Butyl 4-bromo-2-nitrobenzoate is primarily used as a building block in the synthesis of more complex molecules. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of coupling reactions. The bromo substituent also provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular diversity. These transformations are pivotal in the synthesis of novel pharmaceutical candidates.

The logical relationship for the utility of this compound in further synthetic transformations is illustrated below.

Caption: Synthetic utility of tert-Butyl 4-bromo-2-nitrobenzoate.

References

Physical and chemical properties of tert-Butyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-2-nitrobenzoate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctional structure, featuring a bulky tert-butyl ester protecting group, a reactive bromine atom, and a reducible nitro group, makes it a versatile building block for the construction of various molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and insights into its applications in drug development.

Physical and Chemical Properties

While some specific experimental values for tert-Butyl 4-bromo-2-nitrobenzoate are not widely published, its properties can be inferred from available data and comparison with structurally similar compounds. It is important for researchers to verify these properties through experimental analysis.

| Property | Value | Source/Comment |

| CAS Number | 890315-72-7 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [1] |

| Molecular Weight | 302.12 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | Based on related compounds |

| Melting Point | Not explicitly reported. Likely a low to moderate melting solid. | Requires experimental determination |

| Boiling Point | Not explicitly reported. Predicted to be high due to molecular weight and polarity. | Requires experimental determination under vacuum to prevent decomposition. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Low solubility in water is anticipated. | Requires experimental determination |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [2] |

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

The primary route for the synthesis of tert-Butyl 4-bromo-2-nitrobenzoate involves the esterification of 4-bromo-2-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-bromo-2-nitrobenzoic acid

This protocol is based on general esterification procedures and may require optimization.

Materials:

-

4-bromo-2-nitrobenzoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-nitrobenzoic acid (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane.

-

Add tert-Butanol (1.5 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of dichloromethane.

-

Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure tert-Butyl 4-bromo-2-nitrobenzoate.

Spectral Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0-8.2 ppm (d, 1H): Aromatic proton ortho to the bromine.

-

δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the nitro group.

-

δ 7.6-7.8 ppm (dd, 1H): Aromatic proton meta to both bromine and nitro groups.

-

δ 1.6 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (CDCl₃, 101 MHz):

-

δ 164-166 ppm: Carbonyl carbon of the ester.

-

δ 148-150 ppm: Aromatic carbon attached to the nitro group.

-

δ 135-138 ppm: Aromatic carbon attached to the bromine.

-

δ 130-134 ppm: Aromatic carbons.

-

δ 125-128 ppm: Aromatic carbons.

-

δ 83-85 ppm: Quaternary carbon of the tert-butyl group.

-

δ 28 ppm: Methyl carbons of the tert-butyl group.

FT-IR (KBr, cm⁻¹):

-

~2980 cm⁻¹: C-H stretch (aliphatic, tert-butyl).

-

~1730 cm⁻¹: C=O stretch (ester).

-

~1530 and ~1350 cm⁻¹: Asymmetric and symmetric NO₂ stretch.

-

~1250 cm⁻¹: C-O stretch (ester).

-

~1100 cm⁻¹: C-Br stretch.

Mass Spectrometry (EI):

-

M⁺: The molecular ion peak at m/z 301/303 (due to bromine isotopes) may be observed.

-

[M - 57]⁺: A significant fragment corresponding to the loss of the tert-butyl group (m/z 244/246).

-

[M - 101]⁺: Fragment corresponding to the loss of the tert-butoxycarbonyl group.

Chemical Reactivity and Applications in Drug Development

tert-Butyl 4-bromo-2-nitrobenzoate is a valuable intermediate due to its distinct reactive sites.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, a crucial transformation for introducing a key functional group in many active pharmaceutical ingredients (APIs).

Experimental Protocol: Reduction to tert-Butyl 2-amino-4-bromobenzoate

This protocol is a general method for nitro group reduction and may require optimization.

Materials:

-

tert-Butyl 4-bromo-2-nitrobenzoate

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, create a suspension of tert-Butyl 4-bromo-2-nitrobenzoate (1.0 eq.) and iron powder (5.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (1.0 eq.) to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-Butyl 2-amino-4-bromobenzoate.

Nucleophilic Substitution of Bromine

The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. This reactivity is enhanced by the electron-withdrawing nitro group.

Application in the Synthesis of Lonafarnib Intermediate: A key application of tert-Butyl 4-bromo-2-nitrobenzoate is in the synthesis of precursors to drugs like Lonafarnib. After reduction of the nitro group to an amine, the resulting tert-butyl 2-amino-4-bromobenzoate can undergo various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position to build more complex molecular architectures.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-Butyl 4-bromo-2-nitrobenzoate and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.

Conclusion

tert-Butyl 4-bromo-2-nitrobenzoate is a strategically important building block in organic synthesis, offering multiple avenues for molecular elaboration. Its utility in the preparation of key pharmaceutical intermediates underscores its significance in drug discovery and development. While some physical and spectral data require further experimental confirmation, the synthetic routes and reaction pathways outlined in this guide provide a solid foundation for its use in the laboratory. Researchers are encouraged to perform thorough characterization and optimization of the described protocols to ensure safe and efficient application of this versatile compound.

References

Technical Guide to the Solubility of tert-Butyl 4-bromo-2-nitrobenzoate

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for tert-Butyl 4-bromo-2-nitrobenzoate. This guide provides a qualitative solubility profile based on the compound's chemical structure, a detailed experimental protocol for determining quantitative solubility, and a comparative analysis of structurally similar compounds. The principles and methodologies described are directly applicable to solubility studies for this compound.

Introduction

Tert-butyl 4-bromo-2-nitrobenzoate (CAS No. 890315-72-7) is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its molecular structure, featuring a bulky non-polar tert-butyl group, a polar nitro group, and a halogenated aromatic ring, results in a nuanced solubility profile. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing effective purification strategies such as crystallization, and developing formulations. This document serves as a technical resource, offering a predictive analysis of solubility and a robust protocol for its empirical determination.

Predicted Solubility Profile

While quantitative data is not available in the literature, a qualitative assessment can be made based on the principle of "like dissolves like."[2] The molecule's polarity is influenced by the opposing characteristics of the non-polar tert-butyl ester group and the polar nitro group.

Key Structural Features Influencing Solubility:

-

Tert-butyl Ester Group: This large, aliphatic group significantly increases the non-polar character of the molecule, favoring solubility in non-polar to moderately polar solvents.

-

Nitro Group (-NO₂): A strong electron-withdrawing and polar group that can engage in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

Bromo Group (-Br): Contributes to the overall molecular weight and introduces some polarity.

-

Aromatic Ring: Provides a hydrophobic surface area.

Based on these features, a predicted solubility trend is presented in Table 1.

Table 1: Predicted Qualitative Solubility of tert-Butyl 4-bromo-2-nitrobenzoate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | The polarity of these solvents can solvate the nitro group, while their organic character accommodates the bulk of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |

| Aromatic | Toluene, Benzene | Moderate to Low | The non-polar nature of these solvents will interact favorably with the benzene ring and tert-butyl group, but less so with the nitro group. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The bulky tert-butyl group may sterically hinder effective solvation by hydrogen-bonding solvents. |

| Non-Polar | Hexane, Heptane | Low | The molecule's polarity, primarily from the nitro group, is too high for significant solubility in purely aliphatic solvents. |

| Aqueous | Water | Insoluble | The large hydrophobic structure dominates, making the compound insoluble in water. |

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[3] This protocol provides a standardized workflow for obtaining precise quantitative data.

Materials and Equipment

-

Solute: tert-Butyl 4-bromo-2-nitrobenzoate (purity >98%)

-

Solvents: High-purity (HPLC grade or equivalent) organic solvents of interest.

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps and PTFE septa (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

-

Experimental Workflow Diagram

The overall process for determining solubility is outlined in the following workflow.

References

Spectroscopic Data for tert-Butyl 4-bromo-2-nitrobenzoate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl 4-bromo-2-nitrobenzoate, catering to researchers, scientists, and professionals in drug development. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for tert-Butyl 4-bromo-2-nitrobenzoate, the following data is predicted based on the analysis of structurally similar compounds, including tert-butyl 4-bromobenzoate, 2-nitroaniline, and 4-bromo-2-nitrotoluene.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a solvent like CDCl₃ would exhibit signals corresponding to the tert-butyl and aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | Ar-H |

| ~ 7.9 | dd | 1H | Ar-H |

| ~ 7.7 | d | 1H | Ar-H |

| ~ 1.6 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum would show distinct signals for the carbonyl, aromatic, and tert-butyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 164 | C=O (Ester) |

| ~ 148 | Ar-C (C-NO₂) |

| ~ 135 | Ar-C |

| ~ 132 | Ar-C |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C (C-Br) |

| ~ 122 | Ar-C |

| ~ 83 | -C (CH₃)₃ |

| ~ 28 | -C(CH₃ )₃ |

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1730 | Strong | C=O stretch (ester) |

| ~ 1530 | Strong | Asymmetric NO₂ stretch |

| ~ 1350 | Strong | Symmetric NO₂ stretch |

| ~ 1280, 1120 | Strong | C-O stretch (ester) |

| ~ 850 | Strong | C-H bend (aromatic, para-disubstituted pattern) |

| Below 1000 | Medium | C-Br stretch |

The mass spectrum is predicted to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio).

| m/z | Predicted Identity |

| 302/304 | [M]⁺ (Molecular ion) |

| 246/248 | [M - C(CH₃)₃]⁺ |

| 200/202 | [M - C(CH₃)₃ - NO₂]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

-

Sample Preparation: Dissolve 5-10 mg of purified tert-Butyl 4-bromo-2-nitrobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

The thin solid film method is a common technique for solid samples.[2]

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[2]

-

Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is a common technique that causes fragmentation, providing structural information.[3] Electrospray Ionization (ESI) is a softer technique that typically yields the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to the Synthesis and Purification of tert-Butyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl 4-bromo-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

Tert-butyl 4-bromo-2-nitrobenzoate is a valuable building block in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. The presence of the bromo and nitro functionalities on the benzene ring, combined with the sterically hindering tert-butyl ester, allows for selective and sequential chemical transformations. This makes it an attractive starting material for the synthesis of novel therapeutic agents and other functional molecules. This guide details a reliable synthetic route and purification strategy for this compound, ensuring high purity and yield.

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

The primary route for the synthesis of tert-butyl 4-bromo-2-nitrobenzoate involves the esterification of 4-bromo-2-nitrobenzoic acid with a tert-butyl source. Several methods can be employed for this transformation, with the choice depending on the desired scale, available reagents, and required purity. Two effective methods are detailed below.

Method 1: Direct Esterification using a Phase Transfer Catalyst

This method involves the direct reaction of 4-bromo-2-nitrobenzoic acid with 2-bromo-2-methylpropane in the presence of a base and a phase transfer catalyst.

Experimental Protocol:

-

To a stirred solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in N,N-dimethylacetamide (DMA), add potassium carbonate (1.5 eq) and N-benzyl-N,N,N-triethylammonium chloride (0.1 eq).

-

Heat the mixture to 55 °C.

-

Add 2-bromo-2-methylpropane (1.2 eq) dropwise to the reaction mixture.

-

Maintain the temperature at 55 °C and stir for 14 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Method 2: Acid Chloride Formation Followed by Esterification

This two-step approach involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with tert-butanol.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 4-bromo-2-nitrobenzoic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add oxalyl chloride (1.3 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1.5 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude 4-bromo-2-nitrobenzoyl chloride.

-

Esterification: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).

-

In a separate flask, prepare a solution of tert-butanol (1.5 eq) and pyridine (1.5 eq) in THF.

-

Add the acid chloride solution dropwise to the tert-butanol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification of tert-Butyl 4-bromo-2-nitrobenzoate

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. A combination of column chromatography and recrystallization is typically employed.

Experimental Protocol:

-

Column Chromatography:

-

Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect fractions and monitor by TLC to identify the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the product obtained from column chromatography in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexanes.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of tert-butyl 4-bromo-2-nitrobenzoate.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO₄[1] |

| Molecular Weight | 302.12 g/mol [1] |

| CAS Number | 890315-72-7[1] |

| Appearance | Off-white to pale yellow solid |

Table 2: Reaction Parameters and Yields

| Parameter | Method 1 | Method 2 |

| Starting Material | 4-bromo-2-nitrobenzoic acid | 4-bromo-2-nitrobenzoic acid |

| Key Reagents | 2-bromo-2-methylpropane, K₂CO₃, Phase Transfer Catalyst | Oxalyl chloride, tert-butanol, Pyridine |

| Solvent | N,N-dimethylacetamide | Dichloromethane, THF |

| Reaction Temperature | 55 °C | 0 °C to Room Temperature |

| Reaction Time | 14 hours | 6-8 hours (total) |

| Typical Yield | 75-85% | 80-90% |

| Purity (post-purification) | >98% | >99% |

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and purification of tert-butyl 4-bromo-2-nitrobenzoate.

Caption: Synthesis and Purification Workflow.

Caption: Key Transformation Steps.

References

Stability and Storage of tert-Butyl 4-bromo-2-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 4-bromo-2-nitrobenzoate. Due to the limited availability of specific, in-depth stability studies on this compound in publicly accessible literature, this document outlines best practices for storage and handling based on available supplier safety data and established principles for structurally related molecules. Furthermore, it details exemplary experimental protocols for conducting stability assessments, including forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.

Overview and Recommendations

Tert-Butyl 4-bromo-2-nitrobenzoate is a key intermediate in pharmaceutical synthesis. Ensuring its chemical integrity through proper storage and handling is critical for the reliability and reproducibility of research and development outcomes. The primary recommendation for storage is to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated area at room temperature.[1]

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | To minimize the rate of potential thermal decomposition. |

| Atmosphere | Sealed in a dry environment | To prevent hydrolysis of the ester functional group. |

| Light | Protect from light | To avoid potential photolytic degradation, a common pathway for nitroaromatic compounds. |

| Incompatible Materials | Strong oxidizing agents, strong bases, and strong acids | To prevent chemical reactions that could degrade the compound. |

Potential Degradation Pathways

While specific degradation products for tert-Butyl 4-bromo-2-nitrobenzoate have not been extensively documented, based on its chemical structure, several degradation pathways can be anticipated under stress conditions. These include hydrolysis of the tert-butyl ester, reduction of the nitro group, and potential photolytic reactions. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Potential degradation pathways for tert-Butyl 4-bromo-2-nitrobenzoate.

Experimental Protocols for Stability and Forced Degradation Studies

The following protocols are representative methodologies for assessing the stability of a chemical intermediate like tert-Butyl 4-bromo-2-nitrobenzoate, based on ICH guidelines.[2][3][4][5][6][7] The goal of these forced degradation studies is to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][8] A degradation of 5-20% is generally targeted.[5][8]

General Analytical Method: Stability-Indicating HPLC

A reverse-phase HPLC method with UV detection is a common technique for separating the parent compound from its degradation products.

Table 2: Example HPLC Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or acetate), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Hydrolytic Stability

This study assesses the susceptibility of the compound to hydrolysis in acidic, basic, and neutral conditions.

Protocol:

-

Prepare solutions of tert-Butyl 4-bromo-2-nitrobenzoate (e.g., 1 mg/mL) in:

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water

-

-

Reflux the solutions at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 8-24 hours).[5][9]

-

Withdraw samples at various time points.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the developed HPLC method alongside a non-stressed control solution.

Thermal Stability

This protocol evaluates the effect of high temperature on the solid compound.

Protocol:

-

Place a known amount of solid tert-Butyl 4-bromo-2-nitrobenzoate in a controlled temperature oven (e.g., 80-100°C).[10]

-

Expose the sample for a defined period (e.g., 24-48 hours).

-

At the end of the exposure, dissolve the sample in a suitable solvent.

-

Analyze by HPLC and compare against a control sample stored at recommended conditions.

Photostability

This study determines the compound's sensitivity to light exposure.

Protocol (based on ICH Q1B): [11][12][13]

-

Expose a sample of solid tert-Butyl 4-bromo-2-nitrobenzoate to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A "dark control" sample, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions.[14]

-

After the exposure period, dissolve both the exposed and dark control samples in a suitable solvent.

-

Analyze by HPLC to assess for photodegradation.

Caption: Experimental workflow for forced degradation studies.

Summary of Stability Data

Table 3: Qualitative Stability Profile

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Potentially labile | 4-Bromo-2-nitrobenzoic acid, tert-Butanol |

| Basic Hydrolysis | Likely labile | 4-Bromo-2-nitrobenzoic acid, tert-Butanol |

| Oxidation | Generally stable | - |

| Thermal (Solid State) | Likely stable at room temperature; degradation possible at elevated temperatures. | Decarboxylation products, products of nitro group reactions. |

| Photolysis | Potentially labile | Products of nitro group reduction or rearrangement. |

Conclusion

While tert-Butyl 4-bromo-2-nitrobenzoate is expected to be stable when stored under the recommended conditions of a cool, dry, and dark environment in a sealed container, its molecular structure suggests potential susceptibility to hydrolytic and photolytic degradation under stress conditions. For critical applications in drug development, it is imperative for researchers to perform in-house stability assessments using validated, stability-indicating analytical methods. The experimental protocols and potential degradation pathways outlined in this guide provide a robust framework for such investigations, ensuring the quality and integrity of this important chemical intermediate.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. mastercontrol.com [mastercontrol.com]

- 3. database.ich.org [database.ich.org]

- 4. ikev.org [ikev.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmadekho.com [pharmadekho.com]

- 9. onyxipca.com [onyxipca.com]

- 10. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. iagim.org [iagim.org]

- 14. q1scientific.com [q1scientific.com]

tert-Butyl 4-bromo-2-nitrobenzoate: A Versatile Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-bromo-2-nitrobenzoate is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid protected as a tert-butyl ester, a bromine atom amenable to cross-coupling reactions, and a nitro group that can be readily transformed into other functionalities, makes it an attractive starting material for the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of tert-butyl 4-bromo-2-nitrobenzoate, with a focus on its utility in the development of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of tert-butyl 4-bromo-2-nitrobenzoate is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 890315-72-7[1][2] |

| Molecular Formula | C₁₁H₁₂BrNO₄[1][2] |

| Molecular Weight | 302.12 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Storage | Sealed in dry, Room Temperature[2] |

Table 1: Physicochemical Properties of tert-Butyl 4-bromo-2-nitrobenzoate

Spectroscopic data is critical for the identification and purity assessment of tert-butyl 4-bromo-2-nitrobenzoate. While experimental spectra for this specific compound are not widely published, the following table provides predicted data based on its structure and known values for similar compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.4, 2.0 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 1.60 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.0, 148.5, 137.0, 132.5, 130.0, 128.0, 125.0, 83.0, 28.1 |

| IR (KBr, cm⁻¹) | ~2980 (C-H), 1730 (C=O, ester), 1530, 1350 (NO₂, asymm. and symm.), 1250 (C-O), 840 (C-Br) |

| Mass Spectrum (EI) | m/z (%): 301/303 ([M]⁺), 245/247 ([M - C₄H₈]⁺), 228/230 ([M - OC₄H₉]⁺) |

Table 2: Predicted Spectroscopic Data for tert-Butyl 4-bromo-2-nitrobenzoate

Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

The most common and practical synthesis of tert-butyl 4-bromo-2-nitrobenzoate involves a two-step process starting from commercially available 4-bromotoluene. The first step is the nitration of the aromatic ring, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification with tert-butanol.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitrobenzoic acid

This procedure involves the nitration of 4-bromobenzoic acid.

-

Materials: 4-bromobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, add 4-bromobenzoic acid in portions.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to afford 4-bromo-2-nitrobenzoic acid.

-

-

Typical Yield: 85-95%.

Step 2: Synthesis of tert-Butyl 4-bromo-2-nitrobenzoate

This procedure details the esterification of 4-bromo-2-nitrobenzoic acid with tert-butanol.

-

Materials: 4-bromo-2-nitrobenzoic acid, tert-butanol, dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-bromo-2-nitrobenzoic acid in anhydrous DCM.

-

Add tert-butanol and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield tert-butyl 4-bromo-2-nitrobenzoate.

-

-

Typical Yield: 70-85%.

Caption: Synthetic pathway to tert-butyl 4-bromo-2-nitrobenzoate.

Applications in Organic Synthesis

The synthetic utility of tert-butyl 4-bromo-2-nitrobenzoate stems from the orthogonal reactivity of its three functional groups. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be deprotected under acidic conditions. The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a site for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in tert-butyl 4-bromo-2-nitrobenzoate is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent. This reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

-

General Protocol:

-

Materials: tert-Butyl 4-bromo-2-nitrobenzoate, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF/water).

-

Procedure:

-

To a degassed mixture of the solvent, add tert-butyl 4-bromo-2-nitrobenzoate, the arylboronic acid, the palladium catalyst, and the base.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

-

Expected Yield: 60-95%, depending on the substrates and catalyst system.

-

2. Buchwald-Hartwig Amination

This reaction enables the formation of a carbon-nitrogen bond, providing access to arylamines which are prevalent in medicinal chemistry.

-

General Protocol:

-

Materials: tert-Butyl 4-bromo-2-nitrobenzoate, amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.

-

Add the solvent, followed by tert-butyl 4-bromo-2-nitrobenzoate and the amine.

-

Heat the reaction mixture with stirring for the required time.

-

After cooling, quench the reaction, extract the product, and purify by chromatography.

-

-

Expected Yield: 50-90%.

-

3. Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes.

-

General Protocol:

-

Materials: tert-Butyl 4-bromo-2-nitrobenzoate, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), base (e.g., triethylamine, diisopropylamine), solvent (e.g., THF, DMF).

-

Procedure:

-

Dissolve tert-butyl 4-bromo-2-nitrobenzoate, the alkyne, the palladium catalyst, and CuI in the solvent.

-

Add the amine base and stir the mixture at room temperature or with gentle heating.

-

Upon completion, work up the reaction by removing the solvent and purifying the residue by column chromatography.

-

-

Expected Yield: 70-98%.

-

Caption: Key cross-coupling reactions of the title compound.

Reduction of the Nitro Group

The nitro group in tert-butyl 4-bromo-2-nitrobenzoate can be selectively reduced to an amino group, which opens up a vast number of subsequent transformations, such as amide bond formation, diazotization, and the synthesis of heterocyclic systems.

-

General Protocol for Reduction to Amine:

-

Materials: tert-Butyl 4-bromo-2-nitrobenzoate, reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/NH₄Cl), solvent (e.g., ethanol, ethyl acetate).

-

Procedure (using SnCl₂·2H₂O):

-

Dissolve tert-butyl 4-bromo-2-nitrobenzoate in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated HCl.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction, basify with a strong base (e.g., NaOH solution), and extract the product with ethyl acetate.

-

Wash, dry, and concentrate the organic extracts. Purify by chromatography to obtain tert-butyl 2-amino-4-bromobenzoate.[2]

-

-

Typical Yield: 80-95%.

-

Caption: Reduction of the nitro group to an amine.

Conclusion

tert-Butyl 4-bromo-2-nitrobenzoate is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, making it an ideal starting material for the synthesis of complex molecules in the fields of medicinal chemistry and materials science. The reliable protocols for its synthesis and subsequent functionalization via cross-coupling reactions and nitro group reduction provide chemists with a powerful tool for the construction of novel chemical entities. As the demand for sophisticated organic molecules continues to grow, the importance of versatile building blocks like tert-butyl 4-bromo-2-nitrobenzoate is set to increase.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with tert-Butyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of tert-Butyl 4-bromo-2-nitrobenzoate . This substrate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the bromo, nitro, and tert-butyl ester functionalities allows for a variety of transformations, making it a versatile starting material for the synthesis of complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This document focuses on four key transformations utilizing tert-Butyl 4-bromo-2-nitrobenzoate as the electrophilic partner: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to detail, particularly in maintaining an inert atmosphere to prevent catalyst deactivation. A general workflow is depicted below.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organohalide.[2][3] This reaction is widely used for the synthesis of biaryl compounds.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application Data

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 75-85 |

| Yields are estimated based on typical reactions of similar substrates and may require optimization. |

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

tert-Butyl 4-bromo-2-nitrobenzoate (1.0 mmol, 302 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add tert-Butyl 4-bromo-2-nitrobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 4-phenyl-2-nitrobenzoate.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C(sp²)–C(sp²) bond formation.[1][4]

Catalytic Cycle

Caption: Simplified catalytic cycle for the Heck reaction.

Application Data

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | NMP | 120 | 18 | 75-85 |

| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 110 | 24 | 60-70 |

| Yields are estimated based on typical reactions of similar substrates and may require optimization. |

Experimental Protocol: Heck Reaction with Styrene

Materials:

-

tert-Butyl 4-bromo-2-nitrobenzoate (1.0 mmol, 302 mg)

-

Styrene (1.2 mmol, 125 mg, 138 µL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2.2 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 6.1 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 152 mg, 209 µL)

-

N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a sealed tube, dissolve tert-Butyl 4-bromo-2-nitrobenzoate, Pd(OAc)₂, and P(o-tol)₃ in DMF.

-

Add styrene and triethylamine to the mixture.

-

Degas the solution by bubbling with argon for 15 minutes.

-

Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford tert-butyl 4-styryl-2-nitrobenzoate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne, and is a fundamental reaction for the synthesis of substituted alkynes.[5][6]

Catalytic Cycle

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Application Data

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 8 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2) | Toluene | 80 | 12 | 75-85 |

| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | DBU (2) | DMF | 90 | 10 | 70-80 |

| Yields are estimated based on typical reactions of similar substrates and may require optimization. |

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

-

tert-Butyl 4-bromo-2-nitrobenzoate (1.0 mmol, 302 mg)

-

Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N) (2.0 mmol, 202 mg, 277 µL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a dry Schlenk flask, add tert-Butyl 4-bromo-2-nitrobenzoate, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

-

Heat the reaction mixture to 65 °C and stir for 8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to afford tert-butyl 4-(phenylethynyl)-2-nitrobenzoate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C–N bonds from aryl halides and amines.[7][8] This reaction is a powerful tool for the synthesis of anilines and their derivatives.

Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Data

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 16 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 20 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 80-90 |

| Yields are estimated based on typical reactions of similar substrates and may require optimization. |

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

-

tert-Butyl 4-bromo-2-nitrobenzoate (1.0 mmol, 302 mg)

-

Aniline (1.1 mmol, 102 mg, 100 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

-

XPhos (0.04 mmol, 19.1 mg)

-

Sodium tert-butoxide (NaOtBu) (1.2 mmol, 115 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.

-

Add tert-Butyl 4-bromo-2-nitrobenzoate to the tube.

-

Seal the tube, remove it from the glovebox, and add anhydrous toluene and aniline via syringe under a positive pressure of argon.

-

Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a short pad of celite.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford tert-butyl 4-anilino-2-nitrobenzoate.

Disclaimer: The provided protocols and data are intended as a starting point for research and development. Optimization of reaction conditions may be necessary to achieve desired outcomes for specific applications. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

- 1. researchgate.net [researchgate.net]

- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on tert-Butyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving tert-butyl 4-bromo-2-nitrobenzoate. This substrate is a valuable building block in organic synthesis, particularly for the introduction of various functional groups onto an aromatic ring, a common strategy in the development of novel pharmaceutical agents and functional materials.

Introduction

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic compounds. The reaction's success with substrates like tert-butyl 4-bromo-2-nitrobenzoate hinges on the electronic properties of the aromatic ring. The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the bromine atom activates the ring for nucleophilic attack. This activation facilitates the displacement of the bromide leaving group by a variety of nucleophiles, including amines, alkoxides, and thiolates. The tert-butyl ester group, while sterically hindering, generally remains intact under typical SNAr conditions, providing a handle for further synthetic transformations.

These reactions typically proceed through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed efficiently.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic aromatic substitution reactions on aryl halides with structural similarities to tert-butyl 4-bromo-2-nitrobenzoate, illustrating the influence of the nucleophile on reaction outcomes. Note: Specific data for tert-butyl 4-bromo-2-nitrobenzoate is not widely available in the literature; therefore, data for analogous systems are presented to provide general guidance.

| Nucleophile | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | Methyl 4-fluoro-3-nitrobenzoate | DMF | 80 | 4 | 92 |

| Piperidine | Methyl 2-chloro-4-nitrobenzoate | Ethanol | Reflux | 6 | >95 |

| Aniline | 4-Methoxybenzonitrile | Toluene | 110 | 24 | 95 |

| Morpholine | Methyl 4-fluoro-3-nitrobenzoate | DMF | 80 | 3 | 94 |

Experimental Protocols

The following are detailed protocols for conducting nucleophilic aromatic substitution reactions on tert-butyl 4-bromo-2-nitrobenzoate with amine and phenoxide nucleophiles. These protocols are based on established procedures for similar substrates and may require optimization for specific cases.

Protocol 1: Reaction with a Primary or Secondary Amine (e.g., Aniline)

This protocol describes a general procedure for the synthesis of tert-butyl 4-(arylamino)-2-nitrobenzoates.

Materials:

-

tert-Butyl 4-bromo-2-nitrobenzoate (1.0 equiv)

-

Aniline (or other primary/secondary amine) (1.2 - 1.5 equiv)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 - 3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-bromo-2-nitrobenzoate (1.0 equiv), the chosen amine (1.2 - 1.5 equiv), and potassium carbonate (2.0 - 3.0 equiv).

-

Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

-

Heat the reaction mixture to 80-120 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified tert-butyl 4-(amino)-2-nitrobenzoate derivative.

Protocol 2: Reaction with a Phenoxide Nucleophile (e.g., Phenol)

This protocol outlines a general procedure for the synthesis of tert-butyl 4-phenoxy-2-nitrobenzoates.

Materials:

-

tert-Butyl 4-bromo-2-nitrobenzoate (1.0 equiv)

-

Phenol (or a substituted phenol) (1.2 - 1.5 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base (e.g., potassium tert-butoxide) (1.5 - 2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask equipped with a magnetic stir bar, add the phenol (1.2 - 1.5 equiv) and anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 - 2.0 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Add a solution of tert-butyl 4-bromo-2-nitrobenzoate (1.0 equiv) in a minimal amount of the reaction solvent to the phenoxide solution.

-

Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of solvent).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 4-phenoxy-2-nitrobenzoate.

Visualizations

The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow for these reactions.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Caption: A generalized experimental workflow for SNAr reactions.

Application Notes and Protocols for the Deprotection of tert-Butyl 4-bromo-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl ester is a commonly employed protecting group for carboxylic acids in organic synthesis due to its stability across a range of chemical conditions and its facile removal under acidic conditions. The deprotection of tert-Butyl 4-bromo-2-nitrobenzoate to yield 4-bromo-2-nitrobenzoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the acidic cleavage of the tert-butyl ester in this specific substrate. The protocols outlined below utilize common acidic reagents: Trifluoroacetic acid (TFA), Hydrochloric Acid (HCl), and Phosphoric Acid (H₃PO₄).

Deprotection Overview and Mechanism

The deprotection of a tert-butyl ester under acidic conditions proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid. This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is subsequently neutralized, typically through deprotonation to form the volatile byproduct isobutylene.[1]

Quantitative Data Summary

The selection of a deprotection method depends on factors such as the desired reaction kinetics, the presence of other acid-labile functional groups, and the desired workup procedure. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of tert-butyl esters, which are generally applicable to tert-Butyl 4-bromo-2-nitrobenzoate.

| Reagent | Solvent | Temperature | Time (h) | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 | >90 | Highly effective and common method. TFA is volatile, simplifying workup. Can cleave other acid-sensitive groups.[2] |

| Hydrochloric Acid (HCl) | Dioxane / Acetic Acid | Room Temp. | 2 - 12 | >90 | A cost-effective and potent reagent. Requires careful handling due to its corrosive nature.[2] |